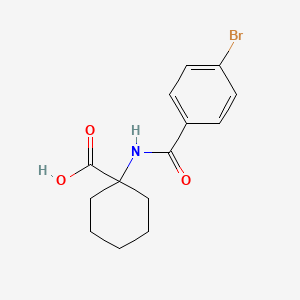

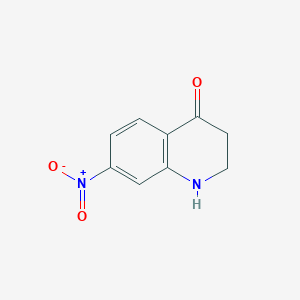

![molecular formula C9H8N2O2S B3214483 Ethyl thiazolo[5,4-c]pyridine-2-carboxylate CAS No. 114498-58-7](/img/structure/B3214483.png)

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate

Descripción general

Descripción

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1250410-35-5 . It has a molecular weight of 226.3 . The IUPAC name for this compound is ethyl 5-methyl-4,5,6,7-tetrahydro [1,3]thiazolo [5,4-c]pyridine-2-carboxylate . It is stored at a temperature of 4°C and has a physical form of liquid .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are structurally similar to this compound, has been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidine derivatives was determined by one- and two-dimensional NMR and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidine derivatives involve nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 226.3 .

Aplicaciones Científicas De Investigación

Chemical Transformations

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate has been utilized in various chemical transformations. For instance, Albreht et al. (2009) demonstrated its transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates using aromatic amines and monosubstituted hydrazines (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Altug et al. (2011) employed a multicomponent reaction involving aromatic aldehydes and nitriles to synthesize a series of thiazolo[3,2-a]pyridines, highlighting its versatility in chemical synthesis (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).

Synthesis of Derivatives

The compound has also been a key starting material in the synthesis of various derivatives. For example, El‐Hiti (2003) described a procedure for forming 2-substituted thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines, providing a more convenient synthesis route than previous methods (El‐Hiti, 2003). Mohamed (2021) further explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, revealing the compound's potential in creating complex organic structures (Mohamed, 2021).

Mecanismo De Acción

While the exact mechanism of action for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is not specified, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

Triazole-pyrimidine-based compounds, which are structurally similar to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, have shown potential as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact .

Propiedades

IUPAC Name |

ethyl [1,3]thiazolo[5,4-c]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJFVWKEXBBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)C=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B3214419.png)

![4-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214425.png)

![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)

![3,4-Dichlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214448.png)

![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)

![[1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B3214482.png)